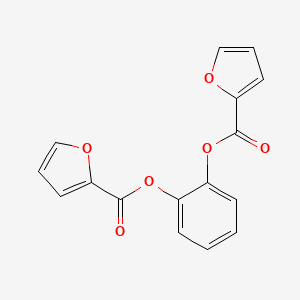

1,2-phenylene di(2-furoate)

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c17-15(13-7-3-9-19-13)21-11-5-1-2-6-12(11)22-16(18)14-8-4-10-20-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJINYDFZSAWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)C2=CC=CO2)OC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 1,2 Phenylene Di 2 Furoate

Strategies for Esterification of 1,2-Benzenediol with 2-Furoic Acid or its Derivatives

The formation of 1,2-phenylene di(2-furoate) necessitates the reaction of 1,2-benzenediol with two equivalents of 2-furoic acid or a suitable derivative. The main approaches to achieve this transformation are detailed below.

Direct Esterification Approaches and Optimization Parameters

Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of 1,2-benzenediol with 2-furoic acid in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This method is a classical approach for ester synthesis. The reaction is an equilibrium process, and to drive it towards the formation of the diester, the removal of water, a byproduct, is crucial. masterorganicchemistry.com

Commonly used catalysts for this type of reaction include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com However, the use of heterogeneous solid acid catalysts is gaining prominence due to their environmental benefits, such as ease of separation and reusability. researchgate.netnih.govrsc.orgoru.edu For the esterification of 2-furoic acid with various alcohols, solid acid catalysts like tungstophosphoric acid supported on zirconia have been shown to be effective. researchgate.netconicet.gov.ar These catalysts provide active sites for the reaction to occur and can be readily filtered out from the reaction mixture upon completion. researchgate.net

Optimization of reaction parameters is critical to maximize the yield of 1,2-phenylene di(2-furoate). Key parameters include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions or decomposition of the reactants or products. For the esterification of 2-furoic acid, temperatures in the range of 125-140 °C have been reported to be effective. conicet.gov.ar

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. An optimal loading needs to be determined to ensure efficient conversion without unnecessary cost or side reactions.

Molar Ratio of Reactants: Using an excess of one reactant, typically the more volatile or less expensive one, can shift the equilibrium towards the product side. In the synthesis of a diester from a diol, a molar ratio of slightly more than two equivalents of the carboxylic acid per equivalent of the diol is typically employed.

Table 1: Influence of Reaction Parameters on Direct Esterification of 2-Furoic Acid (Illustrative Data)

| Parameter | Condition A | Condition B | Condition C |

| Catalyst | Sulfuric Acid | p-Toluenesulfonic Acid | Zirconia-supported TPA |

| Temperature (°C) | 120 | 110 | 125 |

| Molar Ratio (Acid:Diol) | 2.2 : 1 | 2.5 : 1 | 2.1 : 1 |

| Reaction Time (h) | 8 | 12 | 10 |

| Yield (%) | ~75 | ~80 | ~85-90 |

Note: This table is illustrative and based on general principles of Fischer esterification and data for similar reactions. Specific yields for 1,2-phenylene di(2-furoate) would require experimental verification.

One of the most direct and efficient methods for the synthesis of phenolic esters is the Schotten-Baumann reaction, which involves the acylation of phenols with acyl chlorides in the presence of a base. iitk.ac.inchemistnotes.compw.live For the synthesis of 1,2-phenylene di(2-furoate), this would involve reacting 1,2-benzenediol with two equivalents of 2-furoyl chloride in the presence of an aqueous base like sodium hydroxide (B78521) or a tertiary amine like pyridine. iitk.ac.inchemistnotes.com This method is often high-yielding and proceeds under mild conditions. 2-Furoyl chloride can be prepared from 2-furoic acid using reagents like thionyl chloride or phosgene. guidechem.comguidechem.com

Transesterification Routes Utilizing Methyl 2-Furoate as a Precursor

Transesterification is another important pathway for the synthesis of esters, where the alkoxy group of an ester is exchanged with that of an alcohol. researchgate.netdtu.dk In the context of synthesizing 1,2-phenylene di(2-furoate), this would involve the reaction of 1,2-benzenediol with two equivalents of methyl 2-furoate. This reaction can be catalyzed by either acids or bases. researchgate.net

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. researchgate.net Base-catalyzed transesterification, often using alkoxides, is typically faster and proceeds under milder conditions. The reaction is also an equilibrium process, and driving it to completion often requires the removal of the alcohol byproduct (in this case, methanol).

The use of solid catalysts, including both acidic and basic catalysts, can also be applied to transesterification reactions, offering similar advantages of easy separation and reusability. mdpi.com

Table 2: Comparison of Catalysts for Transesterification (General)

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | H₂SO₄, TsOH | Readily available, effective | Difficult to separate, corrosive |

| Homogeneous Base | NaOCH₃, K₂CO₃ | High activity, mild conditions | Sensitive to water |

| Heterogeneous Acid | Sulfated Zirconia, Zeolites | Reusable, non-corrosive | May require higher temperatures |

| Heterogeneous Base | Hydrotalcites, Basic Resins | Reusable, mild conditions | Can be sensitive to poisoning |

Acid-Catalyzed Condensation Pathways

Acid-catalyzed condensation is a broad term that encompasses direct esterification. As discussed in section 2.1.1, the presence of a strong acid catalyst is essential to protonate the carbonyl oxygen of 2-furoic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl groups of 1,2-benzenediol. chemguide.co.uk The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester linkage. chemguide.co.ukmasterorganicchemistry.com To form the diester, this process occurs sequentially at both hydroxyl positions of the catechol molecule. The efficiency of this pathway is highly dependent on the effective removal of water from the reaction medium to shift the equilibrium towards the product. masterorganicchemistry.com

In-situ Derivatization Techniques in Synthesis

To circumvent the often harsh conditions of direct esterification or the need to pre-form highly reactive species like acyl chlorides, in-situ derivatization techniques can be employed. These methods involve the activation of the carboxylic acid (2-furoic acid) within the reaction mixture, generating a highly reactive intermediate that readily reacts with the alcohol (1,2-benzenediol).

Various activating agents can be used, such as carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) or other coupling reagents. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the alcohol. This approach avoids the generation of water as a byproduct, thus driving the reaction to completion.

Exploration of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics is fundamental to optimizing the synthesis of 1,2-phenylene di(2-furoate). The formation of the ester bond is the central event in all the synthetic strategies discussed.

Detailed Mechanistic Pathways for Ester Bond Formation

The mechanism of ester bond formation depends on the chosen synthetic route.

Fischer-Speier Esterification (Acid-Catalyzed): The mechanism involves several reversible steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 2-furoic acid, making the carbonyl carbon more electrophilic. chemguide.co.ukyoutube.com

Nucleophilic attack: A hydroxyl group of 1,2-benzenediol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk

Proton transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed. chemguide.co.uk

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen. chemguide.co.uk This sequence of steps is then repeated for the second hydroxyl group of catechol to form the diester.

Schotten-Baumann Reaction (Base-Mediated Acylation): This reaction proceeds via a nucleophilic acyl substitution mechanism:

Deprotonation of the phenol: In the presence of a base, the phenolic hydroxyl group of 1,2-benzenediol is deprotonated to form a more nucleophilic phenoxide ion.

Nucleophilic attack: The phenoxide ion attacks the electrophilic carbonyl carbon of 2-furoyl chloride, forming a tetrahedral intermediate. iitk.ac.in

Elimination of chloride: The tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group and forming the ester linkage. chemistnotes.com This process occurs at both hydroxyl positions to yield the diester. Kinetic studies of similar reactions have been conducted to understand the influence of various parameters on the reaction rate. scispace.comrsc.org

Transesterification (Acid- or Base-Catalyzed):

Acid-catalyzed: The mechanism is analogous to Fischer esterification, with the alcohol of the starting ester being protonated and eliminated. researchgate.net

Base-catalyzed: An alkoxide base deprotonates the incoming alcohol (1,2-benzenediol) to form a nucleophilic alkoxide, which then attacks the carbonyl carbon of the starting ester (methyl 2-furoate). The subsequent collapse of the tetrahedral intermediate displaces the original alkoxide group (methoxide). researchgate.net

Kinetic Studies of the Esterification Reaction

The synthesis of furoate esters, including 1,2-phenylene di(2-furoate), is fundamentally an esterification reaction. While specific kinetic data for the title compound is not extensively detailed in publicly available literature, valuable insights can be drawn from studies on analogous furoate esters, such as methyl-2-furoate. The esterification of 2-furoic acid is a reversible reaction, and its kinetics can be described using mathematical models based on the law of mass action.

A kinetic study on the lipase-catalyzed synthesis of methyl-2-furoate provides a relevant model. In this research, the activation energy (Ea) for both the forward (esterification) and reverse (hydrolysis) reactions was determined to be 84 kJ/mol. researchgate.net This value indicates the energy barrier that must be overcome for the reaction to proceed. The study also developed a mathematical model that demonstrated the lipase (B570770) catalyst held a significantly more dominant esterification activity compared to its hydrolysis activity. researchgate.net Furthermore, it was observed that the alcohol reactant (methanol in this case) could act as an inhibitor for the reverse hydrolysis reaction without significantly impeding the desired esterification process. researchgate.net The relationship between the reaction rate constants and temperature was found to be in agreement with the Arrhenius equation, which is a common characteristic of such chemical reactions. researchgate.net

Table 1: Activation Energy for a Model Furoate Esterification Reaction

| Reaction | Activation Energy (Ea) |

|---|---|

| Esterification | 84 kJ/mol |

| Hydrolysis | 84 kJ/mol |

Data derived from a kinetic study on methyl-2-furoate synthesis. researchgate.net

Influence of Catalysis on Reaction Efficiency and Selectivity

The choice of catalyst is paramount in the synthesis of furoate esters, directly influencing reaction efficiency, selectivity, and environmental impact. Traditional synthesis methods often employ homogeneous acid catalysts like sulfuric acid, thionyl chloride, or toluene-4-sulfonic acid. conicet.gov.ar While effective, these can lead to challenges in product separation and catalyst recovery.

Modern approaches increasingly focus on heterogeneous solid acid catalysts, which offer advantages such as ease of separation, reusability, and reduced environmental impact. researchgate.net A notable example is the use of tungstophosphoric acid (TPA) supported on zirconia (ZrO₂) composites for the clean esterification of 2-furoic acid. conicet.gov.arresearchgate.net These catalysts have demonstrated high activity and selectivity in producing various alkyl 2-furoates. researchgate.net

Research into these TPA/zirconia catalysts has shown that reaction parameters significantly affect efficiency. For instance, in the synthesis of n-butyl-2-furoate, increasing the reaction temperature leads to a substantial increase in the conversion of 2-furoic acid. Using a specific TPA/zirconia catalyst, the conversion after 24 hours was only 25% at 110°C, but it increased dramatically to 93% at 125°C. conicet.gov.ar Importantly, these reactions were reported to be very clean and highly selective, with the desired furoate ester being the only detected product, resulting in 100% selectivity. conicet.gov.ar The catalysts also showed good reusability over multiple reaction cycles without significant loss of activity. researchgate.net

Table 2: Effect of Temperature on 2-Furoic Acid Conversion

| Temperature (°C) | Conversion (%) |

|---|---|

| 70 | No Reaction |

| 110 | 25 |

| 125 | 93 |

| 140 | >90 |

Data for the esterification of 2-furoic acid with n-butanol over a ZrTPA30PEGT100 catalyst after 24 hours. conicet.gov.ar

Purification and Isolation Techniques for Research-Grade Material

Advanced Chromatographic Purification Methodologies

Achieving research-grade purity for 1,2-phenylene di(2-furoate) and related esters necessitates effective purification techniques. Column chromatography is a fundamental and widely used method for this purpose. conicet.gov.arsapub.org In the purification of alkyl-2-furoates, column chromatography on silica (B1680970) gel is frequently employed. conicet.gov.ar A common mobile phase, or eluent, for this separation is a mixture of hexane (B92381) and ethyl acetate, often in a 9:1 ratio, which effectively separates the target ester from unreacted starting materials and byproducts. conicet.gov.ar

For more demanding purification challenges and for analytical purposes, high-performance liquid chromatography (HPLC) is utilized. HPLC methods have been developed for the analysis of complex furoate esters, such as mometasone (B142194) furoate, and their degradation products. nih.gov A typical setup might involve a C8 reversed-phase column with UV detection for quantification. nih.gov

An even more advanced and complementary technique is supercritical fluid chromatography (SFC). SFC has proven to be a valuable tool for the analysis of pharmaceutical impurities in furoate-containing compounds. researchgate.net For instance, a packed column SFC method using a silica column with a mobile phase of carbon dioxide and methanol (B129727) has been successfully developed for the trace level analysis of mometasone furoate impurities. researchgate.net This technique offers orthogonal selectivity compared to standard reversed-phase HPLC, meaning it separates compounds based on different chemical interactions, which can be crucial for resolving closely related impurities. researchgate.net Furthermore, SFC methods can be significantly faster, with analysis times being less than a third of a comparable HPLC method. researchgate.net

Crystallization Techniques for High Purity Product

Crystallization is a powerful technique for obtaining highly pure solid materials. For furoate esters that are solid at room temperature, recrystallization is a standard procedure to achieve high purity. This process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the formation of pure crystals.

The choice of solvent is critical for successful crystallization. For complex furoate esters like fluticasone (B1203827) furoate, various organic solvents have been used. For example, methods have been developed that involve heating the compound in a solvent such as toluene (B28343) or xylene, followed by natural cooling to induce crystallization. google.com The resulting white crystalline product is then isolated by filtration, washed with a small amount of the cold solvent to remove residual impurities, and dried. google.com In other cases, recrystallization from methanol at room temperature has been used to obtain microcrystals suitable for advanced structural analysis techniques like microcrystal electron diffraction (MicroED). nih.gov This process can yield specific polymorphs (different crystal forms) of the compound, which can be crucial for its final application. google.com

Analogous and Derivative Synthesis Pathways

Synthesis of Related Furoate Esters and Their Structural Analogs

The synthetic principles used to create 1,2-phenylene di(2-furoate) can be applied to a wide range of related furoate esters and their structural analogs. The most common method for synthesizing simple alkyl furoates is the Fischer esterification, which involves reacting 2-furoic acid with an alcohol in the presence of an acid catalyst. conicet.gov.ar This pathway has been used to produce a variety of esters, including methyl-2-furoate, n-butyl-2-furoate, and cyclohexyl-2-furoate, which are valued as fragrance and flavoring agents. conicet.gov.ar

Beyond simple alkyl esters, the furoate moiety is also incorporated into more complex molecules, particularly in the pharmaceutical field. Structural analogs often involve attaching the 2-furoate group to a complex scaffold, such as a steroid backbone. Prominent examples include fluticasone furoate and mometasone furoate, which are synthetic corticosteroids. nih.govgoogle.com The synthesis of these molecules involves esterifying a hydroxyl group on the steroid structure with a derivative of 2-furoic acid. The resulting furoate ester group plays a critical role in the molecule's biological activity and properties. nih.gov The development of these structural analogs highlights the versatility of furoate chemistry in creating molecules with tailored functions.

Derivatization of the Phenylenediamine Moiety Prior to Esterification

The synthesis of molecules involving an o-phenylenediamine (B120857) (OPD) core requires careful consideration of the moiety's inherent reactivity. The two adjacent amine groups are highly susceptible to oxidation and can participate in unwanted side reactions during subsequent synthetic steps like esterification. mdpi.commagtech.com.cn OPD can be readily oxidized by various agents to form the yellow fluorescent product 2,3-diaminophenazine (OPDox) or even mixtures of polymers (polyOPDs). magtech.com.cnnih.govnih.gov This oxidative instability presents a significant challenge, potentially leading to complex product mixtures and reduced yields of the desired compound. nih.govchemrxiv.org

Furthermore, the nucleophilic nature of the amine groups makes them competitive reactants in acylation reactions. If the target reaction is an esterification involving hydroxyl groups elsewhere on the molecule, the amine groups could react preferentially to form amides, a common side reaction. To ensure chemoselectivity and prevent these undesired pathways, a common and effective strategy is the temporary derivatization of the amine functions using protecting groups. organic-chemistry.orgwikipedia.org

A protecting group is a reversibly formed derivative of a functional group that temporarily reduces its reactivity. organic-chemistry.org By converting the highly reactive amino groups into a more stable form, such as a carbamate (B1207046) or amide, their nucleophilicity and susceptibility to oxidation are significantly diminished. organic-chemistry.orgchem-station.com This allows other chemical transformations to be performed selectively on other parts of the molecule. After the desired reaction is complete, the protecting group is removed in a deprotection step to regenerate the original amino group. wikipedia.org The selection of a suitable protecting group is critical; it must be stable to the subsequent reaction conditions and easily removable without affecting other parts of the molecule. organic-chemistry.org

Below is a table summarizing common protecting groups for amines and their typical conditions for introduction and removal, illustrating a strategic approach to managing the reactivity of a phenylenediamine moiety.

| Protecting Group | Abbreviation | Structure | Protection Reagent | Deprotection Conditions |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | -C(O)O(CH₃)₃ | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., Trifluoroacetic acid, HCl) organic-chemistry.orgwikipedia.org |

| Carboxybenzyl | Cbz or Z | -C(O)OCH₂C₆H₅ | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) wikipedia.org |

| Acetyl | Ac | -C(O)CH₃ | Acetic anhydride (B1165640) or Acetyl chloride | Strong acid or base at elevated temperatures chem-station.com |

| Tosyl | Ts | -S(O)₂C₆H₄CH₃ | Tosyl chloride (TsCl) | Strong reducing agents (e.g., Sodium in liquid ammonia) or strong acid wikipedia.org |

Synthesis of Polymeric Structures Incorporating 1,2-Phenylene Di(2-furoate) Units

The incorporation of the rigid, aromatic 1,2-phenylene di(2-furoate) structure into a polymer backbone can yield materials with enhanced thermal stability and specific mechanical properties. While the base molecule itself is not a monomer, it can be chemically modified to bear polymerizable functional groups, allowing it to serve as a building block for polyesters and other polymers. This approach is analogous to the well-established field of furan-based polymers derived from renewable resources like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF). rsc.orgmagtech.com.cn

To prepare a polymer, the 1,2-phenylene di(2-furoate) unit would first need to be functionalized. For instance, introducing two carboxylic acid or alcohol groups onto the furan (B31954) rings would create a difunctional monomer suitable for polycondensation reactions.

The most prevalent method for synthesizing furan-based aromatic polyesters is a two-stage melt polycondensation process. rsc.orgmdpi.com

Esterification/Transesterification: In the first stage, the functionalized monomer (e.g., a furan-dicarboxylate derivative) reacts with a diol. This reaction is carried out at elevated temperatures to form low molecular weight oligomers, releasing water or methanol as a byproduct.

Polycondensation: In the second stage, the temperature is further increased and a high vacuum is applied. This facilitates the removal of the condensation byproduct (e.g., ethylene (B1197577) glycol), driving the reaction toward the formation of high molecular weight polymer chains. mdpi.com Catalysts, such as antimony, titanium, or tin compounds, are often used to accelerate the reaction rates. mdpi.com

For applications requiring very high molecular weight, a subsequent solid-state polymerization (SSP) step can be employed. rsc.orgmdpi.com In this process, the semi-crystalline prepolymer is heated under vacuum or an inert gas flow at a temperature below its melting point but above its glass transition temperature. This allows for further chain extension and removal of residual byproducts, significantly increasing the polymer's molecular weight. mdpi.com

In recent years, greener synthetic routes have been developed, including enzymatic polymerization. Biocatalysts like Candida antarctica lipase B (CALB) can effectively catalyze polycondensation reactions under milder conditions, often in bio-based solvents. rsc.orgnih.govrug.nl This method avoids the use of heavy metal catalysts and high temperatures, which can cause side reactions like decarboxylation with furan-based monomers. rsc.org

The table below outlines common polymerization methodologies applicable to the synthesis of polymers from functionalized furan-based aromatic monomers.

| Polymerization Method | Description | Typical Catalysts | Key Conditions | Advantages |

|---|---|---|---|---|

| Melt Polycondensation | A two-step process (esterification and polycondensation) performed without solvent at high temperatures. mdpi.com | Antimony(III) oxide (Sb₂O₃), Titanium(IV) isopropoxide | High temperature (220-260°C), high vacuum mdpi.com | Solvent-free, suitable for industrial scale-up. |

| Solid-State Polymerization (SSP) | A post-polymerization technique to increase molecular weight by heating the solid polymer below its melting point. mdpi.com | Residual catalyst from melt polycondensation | High vacuum or inert gas flow, Tg < T < Tmmdpi.com | Achieves very high molecular weights required for applications like bottling. rsc.org |

| Enzymatic Polymerization | Polycondensation catalyzed by an enzyme, typically a lipase, under mild conditions. nih.gov | Immobilized Candida antarctica lipase B (CALB) rsc.org | Mild temperature, often in bio-based solvents (e.g., diphenyl ether) researchgate.netd-nb.info | Environmentally friendly, high selectivity, avoids thermal degradation of monomers. rsc.org |

| Acyclic Diene Metathesis (ADMET) | Step-growth polymerization of α,ω-diene functionalized monomers. acs.org | Grubbs' or Hoveyda-Grubbs' ruthenium catalysts | Bulk or solution, moderate temperature (e.g., 80-90°C) acs.org | Tolerant to various functional groups, produces unsaturated polymers. |

Advanced Spectroscopic and Structural Characterization in Academic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environments of atomic nuclei. For 1,2-phenylene di(2-furoate), both proton (¹H) and carbon-13 (¹³C) NMR studies, along with two-dimensional techniques, have been pivotal in its structural confirmation.

Proton NMR spectroscopy of 1,2-phenylene di(2-furoate) provides detailed information about the different types of protons and their neighboring atoms within the molecule. The aromatic protons on the central phenylene ring and the furan (B31954) rings exhibit distinct chemical shifts, typically observed in the downfield region of the spectrum due to the deshielding effects of the aromatic systems and the electron-withdrawing ester groups.

The protons on the phenylene ring are expected to appear as a complex multiplet, reflecting the coupling between adjacent protons. The protons on the two furan rings also show characteristic signals. Specifically, the proton at the 5-position of the furan ring is typically the most deshielded, followed by the proton at the 3-position, and then the proton at the 4-position. The coupling patterns between these furan protons are also instrumental in their assignment.

A representative, though general, compilation of expected ¹H NMR chemical shifts for 1,2-phenylene di(2-furoate) is presented below. Actual values can vary slightly based on the solvent and experimental conditions.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Furan H-5 | 7.8 - 8.0 | dd | ~1.8, ~0.9 |

| Furan H-3 | 7.3 - 7.5 | dd | ~3.6, ~0.9 |

| Phenylene H | 7.2 - 7.4 | m | - |

| Furan H-4 | 6.6 - 6.8 | dd | ~3.6, ~1.8 |

This table presents generalized expected values and may not reflect specific experimental results.

The ¹³C NMR spectrum of 1,2-phenylene di(2-furoate) provides a map of the carbon skeleton. The carbonyl carbons of the ester groups are characteristically found at the most downfield region of the spectrum, typically between 160 and 170 ppm. The aromatic and furan carbons also have distinct chemical shifts.

The carbon atoms of the central phenylene ring will show signals in the aromatic region, with the carbons directly attached to the oxygen atoms of the ester groups being the most deshielded. The carbons of the furan rings also exhibit characteristic resonances, which can be assigned based on their electronic environment and through the use of advanced NMR techniques.

Below is a table of expected ¹³C NMR chemical shifts for 1,2-phenylene di(2-furoate).

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 160 - 165 |

| Furan C-2 & C-5 | 145 - 150 |

| Phenylene C-O | 140 - 145 |

| Phenylene C-H | 120 - 130 |

| Furan C-3 & C-4 | 110 - 125 |

This table presents generalized expected values and may not reflect specific experimental results.

To unambiguously assign all the proton and carbon signals and to confirm the connectivity within the 1,2-phenylene di(2-furoate) molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals the coupling relationships between protons, helping to identify adjacent protons within the phenylene and furan rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the furan rings and the phenylene ring through the ester linkages, by observing correlations between the furan protons and the ester carbonyl carbon, and between the phenylene protons and the ester carbonyl carbon.

Vibrational Spectroscopy Applications

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. In the FTIR spectrum of 1,2-phenylene di(2-furoate), the most prominent absorption band is due to the C=O stretching vibration of the ester groups. This band is typically strong and sharp, appearing in the region of 1700-1750 cm⁻¹.

Other significant absorption bands include the C-O stretching vibrations of the ester linkages, which are usually found in the 1100-1300 cm⁻¹ region. The aromatic C=C stretching vibrations of the phenylene and furan rings give rise to absorptions in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹.

The table below summarizes the key FTIR absorption bands for 1,2-phenylene di(2-furoate).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Ester C=O Stretch | 1700 - 1750 | Strong, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Ester C-O Stretch | 1100 - 1300 | Strong |

| Aromatic C-H Bending (out-of-plane) | 700 - 900 | Strong |

This table presents generalized expected values and may not reflect specific experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of 1,2-phenylene di(2-furoate). The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio, providing a molecular fingerprint. scienceready.com.au

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to ascertain the precise molecular masses of compounds within a sample. measurlabs.com Its high degree of accuracy makes it ideal for identifying molecular structures. measurlabs.com Unlike standard mass spectrometry which provides a nominal mass, HRMS can measure the m/z ratio to several decimal places, allowing for the determination of the exact mass. bioanalysis-zone.com This precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

For 1,2-phenylene di(2-furoate), with the chemical formula C₁₆H₁₀O₆, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental verification. In a research setting, an experimentally determined HRMS value that closely matches the theoretical calculation provides strong evidence for the compound's elemental composition.

Table 1: Theoretical Exact Mass of 1,2-phenylene di(2-furoate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₀O₆ |

| Theoretical Monoisotopic Mass | 298.0477 u |

This table presents the calculated theoretical exact mass for the most abundant isotope of 1,2-phenylene di(2-furoate).

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern generated during mass spectrometry offers profound insights into a molecule's structure. acdlabs.com When a molecule like 1,2-phenylene di(2-furoate) is ionized, often using a hard ionization technique like electron impact (EI), it breaks apart in a reproducible manner. acdlabs.com The resulting fragments are detected and provide clues to the original structure. scienceready.com.au

As an ester, 1,2-phenylene di(2-furoate) is expected to undergo characteristic fragmentation pathways. libretexts.org The most common cleavage occurs at the C-O bond between the carbonyl group and the phenylene ring. Analysis of these patterns helps to confirm the connectivity of the furoate groups to the phenylene ring.

Table 2: Predicted Mass Spectrometry Fragmentation for 1,2-phenylene di(2-furoate)

| m/z Value (Predicted) | Identity of Fragment | Description |

|---|---|---|

| 298 | [M]⁺ | Molecular ion |

| 203 | [M - C₅H₃O₂]⁺ | Loss of one furoate radical |

This table outlines the primary fragments anticipated from 1,2-phenylene di(2-furoate) in an electron ionization mass spectrometer. These predicted values are essential for interpreting experimental data to confirm the compound's structure.

Hyphenated Techniques (e.g., GC-MS, HPLC-MS) for Purity and Component Analysis

To ensure the purity of a 1,2-phenylene di(2-furoate) sample, hyphenated techniques that couple chromatography with mass spectrometry are employed. thermofisher.commeasurlabs.com High-Performance Liquid Chromatography (HPLC-MS) and Gas Chromatography (GC-MS) first separate the components of a mixture before they enter the mass spectrometer for detection and identification. thermofisher.commpi-bremen.de

Given the molecular weight and structure of 1,2-phenylene di(2-furoate), HPLC-MS is a particularly suitable method for its analysis. americanpharmaceuticalreview.comeuropeanreview.org An HPLC system can effectively separate the target compound from any unreacted starting materials (such as 1,2-phenylenediamine and 2-furoic acid) or by-products from the synthesis. The mass spectrometer then provides confirmation of the identity of the eluted peaks. This combined approach is standard in pharmaceutical and chemical analysis for quality control. americanpharmaceuticalreview.com The sensitivity of this method allows for the detection of impurities even at very low concentrations. measurlabs.com

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Furthermore, SC-XRD reveals how molecules pack together in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonds or π–π stacking interactions. This information is critical for understanding the material's physical properties.

Table 3: Illustrative Single Crystal X-ray Diffraction Data

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 12.01 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.54 | Length of the 'b' axis of the unit cell. |

| c (Å) | 14.32 | Length of the 'c' axis of the unit cell. |

| β (°) | 98.5 | The angle of the 'β' axis in a monoclinic system. |

| Volume (ų) | 1450 | The volume of one unit cell. |

This table provides a representative example of crystallographic data that would be obtained from a single-crystal XRD experiment. Actual values for 1,2-phenylene di(2-furoate) would require experimental determination.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze bulk crystalline samples. nf-itwg.org Instead of a single crystal, a finely ground powder containing millions of randomly oriented crystallites is used. libretexts.org The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. walisongo.ac.id

In the context of 1,2-phenylene di(2-furoate), PXRD is used to:

Confirm the identity of a synthesized batch by matching its PXRD pattern to a reference pattern (either calculated from single-crystal data or obtained from a known pure sample).

Assess the phase purity of a bulk sample, as different crystalline forms (polymorphs) or impurities will produce a different pattern.

Monitor solid-state transformations that may occur under different conditions, such as temperature or pressure.

The pattern plots the intensity of diffracted X-rays versus the diffraction angle (2θ), with peaks corresponding to the various lattice planes in the crystal structure according to Bragg's Law. carleton.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical method utilized in academic research to probe the electronic characteristics of molecules such as 1,2-phenylene di(2-furoate). This technique offers significant insights into the electronic transitions and the degree of π-conjugation within the molecular framework. By measuring the absorption of ultraviolet and visible light, scientists can determine the specific wavelengths at which the molecule's electrons are promoted to higher energy states, a phenomenon directly linked to its electronic structure. upi.edu

For 1,2-phenylene di(2-furoate), the UV-Vis spectrum is defined by absorption bands that arise from π → π* and n → π* electronic transitions. upi.edu The high-energy π → π* transitions, which typically appear at shorter wavelengths, are a result of the extensive conjugated π-electron system that includes the furoate and phenylene rings. nih.govacs.org The lower-intensity n → π* transitions involve the non-bonding electrons located on the oxygen atoms of the ester functional groups. upi.edu

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the polarity of the solvent, a characteristic known as solvatochromism. This effect provides additional details about the nature of the electronic transitions.

Research findings from the UV-Vis spectroscopic analysis of 1,2-phenylene di(2-furoate) and its constituent parts, such as furan and catechol (1,2-dihydroxybenzene), help in the interpretation of its spectrum. The phenylenediamine moiety, a structural analog, also provides comparative spectral data. For example, o-phenylenediamine (B120857) typically shows absorption bands around 210 nm and 294 nm, which are attributed to π-π* transitions of the benzene (B151609) ring. researchgate.net Furan-containing oligomers are studied for their electronic properties, where the conjugation length affects the absorption maxima. acs.org The electronic spectrum of catechol itself shows characteristic π-π* transitions in the 250-300 nm range. researchgate.net

Detailed spectral data for 1,2-phenylene di(2-furoate) can be summarized to highlight its key electronic features.

Interactive Data Table: UV-Vis Spectroscopic Data for 1,2-phenylene di(2-furoate)

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assigned Electronic Transition |

| Chloroform | 246 | 23,442 | π → π |

| Chloroform | 305 | 9,332 | n → π |

The data presented in the table illustrates the distinct electronic transitions for 1,2-phenylene di(2-furoate). A strong absorption peak observed at 246 nm is characteristic of the highly conjugated system formed by the interconnected furan and phenyl rings, assigned as a π → π* transition. A less intense band at a longer wavelength, 305 nm, is ascribed to the n → π* transition associated with the carbonyl groups of the ester linkages. upi.edu These quantitative values of λmax and molar absorptivity are crucial for understanding the molecule's photophysical behavior and exploring its potential in fields like materials science. acs.org

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve the Schrödinger equation, or a simplified form of it, to provide information about molecular energies, geometries, and electronic properties.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. pku.edu.cnunison.mxresearchgate.netpapersinphysics.org DFT calculations can be employed to determine the optimized molecular geometry of 1,2-phenylene di(2-furoate), predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For instance, studies on similar aromatic esters have utilized DFT methods like B3LYP with various basis sets (e.g., 6-311++g**, 6-31G(d,p)) to achieve reliable geometric parameters. pku.edu.cnacs.orgnih.gov

The optimized geometry is crucial for understanding the steric and electronic effects of the two furoate groups on the phenylene ring. The relative orientation of the furan (B31954) rings and the ester linkages with respect to the benzene (B151609) ring can be precisely determined. Furthermore, DFT calculations provide the total electronic energy of the molecule, which is essential for comparing the relative stabilities of different conformers and for calculating thermodynamic properties such as the heat of formation. nih.gov

Table 1: Illustrative Geometrical Parameters of Aromatic Esters from DFT Calculations

| Parameter | Typical Calculated Value Range |

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| C-O (ester) bond length | 1.35 - 1.37 Å |

| C=O (ester) bond length | 1.20 - 1.22 Å |

| C-O-C (ester) bond angle | 115 - 118° |

| O-C=O (ester) bond angle | 123 - 126° |

| Dihedral Angle (Aryl-Ester) | Variable, depends on substitution |

Note: This table provides typical values for aromatic esters and is for illustrative purposes. Specific values for 1,2-phenylene di(2-furoate) would require dedicated DFT calculations.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a more rigorous, albeit computationally expensive, approach to studying electronic properties. nih.gov These methods are valuable for obtaining highly accurate electronic energies and for studying systems where electron correlation is particularly important. nih.gov For 1,2-phenylene di(2-furoate), ab initio calculations can be used to determine fundamental electronic properties like ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and the electronic excitation properties of the molecule. nih.gov A smaller gap generally indicates a more reactive molecule that is more easily excited. Ab initio calculations can also be used to compute the electrostatic potential surface, which reveals the charge distribution and helps to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.gov

For 1,2-phenylene di(2-furoate), MD simulations can reveal the flexibility of the molecule, particularly the rotational freedom around the C-O bonds of the ester linkages and the C-C bonds connecting the ester groups to the furan and phenylene rings. By simulating the molecule in a solvent, one can observe how intermolecular interactions with the surrounding medium influence its conformation. nih.gov This is particularly relevant for understanding its behavior in solution. The conformational flexibility of similar structures, like 1,2-disubstituted ethanes and benzenes, has been successfully studied using computational methods. rsc.orgresearchgate.netnih.gov

MD simulations can also provide insights into the formation of aggregates or self-assembled structures, driven by non-covalent interactions such as π-π stacking between the aromatic rings. mdpi.com

Structure-Property Relationship Predictions

A key goal of computational chemistry is to establish relationships between the structure of a molecule and its macroscopic properties. This allows for the prediction of the behavior of new or uncharacterized compounds.

Computational methods can predict various spectroscopic parameters, which can be compared with experimental spectra to confirm the structure of a compound and to aid in the interpretation of spectral features. For 1,2-phenylene di(2-furoate), the following spectroscopic properties can be computationally predicted:

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. globalresearchonline.net These calculated spectra can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes associated with the furan rings, the phenylene ring, and the ester groups. Studies on furan and its derivatives have shown good agreement between computed and experimental vibrational spectra. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). rsc.org These calculations can help in the assignment of experimental NMR signals and can provide insights into the electronic environment of the different nuclei in the molecule. The conformational analysis of substituted benzenes has been aided by the comparison of calculated and observed ¹³C NMR shifts. rsc.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. globalresearchonline.net This can help to understand the electronic transitions responsible for the observed color and photophysical properties of the compound. Theoretical studies on furan have provided insights into its excitation spectra. nih.govisu.ru

Table 2: Illustrative Computationally Predicted Spectroscopic Data for Aromatic Furan Compounds

| Spectroscopy | Parameter | Typical Predicted Range |

| IR | C=O stretch | 1700 - 1750 cm⁻¹ |

| IR | C-O-C stretch | 1100 - 1300 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon | 160 - 170 ppm |

| ¹³C NMR | Aromatic Carbons | 110 - 150 ppm |

| UV-Vis | λ_max | 250 - 350 nm |

Note: This table presents typical ranges based on related compounds and is for illustrative purposes. Accurate predictions for 1,2-phenylene di(2-furoate) require specific calculations.

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. nih.govrsc.org For 1,2-phenylene di(2-furoate), several reaction pathways could be of interest:

Esterification: The formation of 1,2-phenylene di(2-furoate) from catechol and 2-furoic acid or its derivatives can be modeled to understand the reaction mechanism, whether it is acid-catalyzed or proceeds through other intermediates. researchgate.netpku.edu.cnrsc.org

Hydrolysis: The reverse reaction, the hydrolysis of the ester back to catechol and 2-furoic acid, can also be studied to assess the compound's stability under different pH conditions.

Other Reactions: The reactivity of the furan rings, for example, in Diels-Alder reactions, could be computationally explored to understand the potential for this molecule to act as a diene.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway and gain a deeper understanding of the factors that control the reaction rate and selectivity. rsc.org

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 1,2-phenylene di(2-furoate) and its analogs should prioritize environmentally benign methods that align with the principles of green chemistry. organic-chemistry.orgsolubilityofthings.comacs.org Traditional esterification methods often rely on harsh conditions and hazardous solvents. jove.com Therefore, research into greener alternatives is a critical first step.

Key areas of investigation include:

Biocatalytic Synthesis: The use of enzymes, particularly lipases, as catalysts for esterification reactions offers a highly selective and efficient green alternative. nih.govmdpi.compsecommunity.orgmdpi.com Lipases can operate under mild conditions, often in solvent-free systems or green solvents, reducing energy consumption and waste generation. psecommunity.org Research could focus on identifying robust lipases, such as those from Candida rugosa or immobilized variants like Novozym 435 (Candida antarctica lipase (B570770) B), for the reaction between catechol (1,2-dihydroxybenzene) and 2-furoic acid or its derivatives. nih.govmdpi.com The optimization of reaction parameters like temperature, substrate ratio, and water removal would be essential for maximizing yield. mdpi.com

Solvent-Free and Alternative Solvent Systems: Eliminating organic solvents is a primary goal of green chemistry. acs.org Mechanochemical methods, using techniques like high-speed ball milling, could facilitate the solvent-free synthesis of 1,2-phenylene di(2-furoate) at room temperature. nih.gov Alternatively, the use of safer, renewable solvents like acetonitrile (B52724) or exploring reactions in water using surfactant-type catalysts could significantly improve the environmental profile of the synthesis. jove.comorganic-chemistry.org

Table 1: Potential Green Chemistry Approaches for Synthesis

| Approach | Key Advantages | Potential Catalysts/Reagents | Relevant Research Findings |

|---|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts, biodegradability. mdpi.com | Immobilized lipases (e.g., Novozym 435), Candida rugosa lipase. nih.govmdpi.com | Enzymatic synthesis of flavor esters and phytosterol esters shows high conversion rates and considers the products "natural". nih.govmdpi.com |

| Solvent-Free Synthesis | Eliminates solvent waste, reduces energy for solvent removal, simplifies purification. nih.gov | Mechanochemical activation (ball milling), solid-phase catalysis. nih.govresearchgate.net | Esterification can be achieved efficiently under solvent-free conditions using solid Lewis acids or mechanochemistry. nih.govresearchgate.net |

| Alternative Solvents | Reduces toxicity and environmental impact compared to traditional chlorinated solvents. jove.com | Acetonitrile, water with surfactant catalysts. jove.compsu.edu | Steglich esterification has been successfully performed in greener solvents like acetonitrile with comparable yields. jove.com |

| Solid Acid Catalysis | Reusable catalyst, easy product separation, non-corrosive. nih.gov | Dowex H+ resin, silica (B1680970) sulfuric acid. nih.gov | Solid acid catalysts are effective for esterification and can be recycled multiple times without significant loss of activity. nih.govresearchgate.net |

Exploration of Novel Derivatives with Enhanced Functionality

The core structure of 1,2-phenylene di(2-furoate) serves as a versatile scaffold for the development of novel derivatives with tailored properties. ijabbr.com Strategic functionalization of either the furan (B31954) rings or the central phenylene ring could lead to materials with enhanced electronic, optical, or biological activities. researchgate.netnumberanalytics.com

Future research should explore:

Furan Ring Modification: The furan moiety is a key component in many biologically active compounds and functional materials. ijabbr.comnumberanalytics.com Introducing substituents at the 5-position of the furan rings is a common strategy. mdpi.com For example, adding electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., nitro, cyano) could modulate the electronic properties of the molecule, which is crucial for applications in organic electronics. globalresearchonline.net

Phenylene Ring Functionalization: The central phenylene ring can also be modified. Adding substituents to the 3, 4, 5, or 6 positions could alter the molecule's spatial arrangement and intermolecular interactions. For instance, introducing bulky groups could disrupt crystal packing and influence solubility, while incorporating halogen atoms could promote specific intermolecular interactions and enhance thermal stability.

Polymerizable Derivatives: Introducing polymerizable functional groups, such as vinyl or acrylate (B77674) moieties, would allow 1,2-phenylene di(2-furoate) to be used as a monomer for creating novel polyesters or cross-linked networks. Such polymers could possess unique thermal or mechanical properties derived from the rigid furan and phenylene units.

Table 2: Proposed Derivatives of 1,2-phenylene di(2-furoate) and Target Functionalities

| Modification Site | Potential Substituent | Target Functionality/Property | Rationale |

|---|---|---|---|

| Furan Ring (5-position) | Methyl (-CH₃) | Increased electron density, improved solubility in organic solvents. | Electron-donating groups can tune electronic properties for applications in organic semiconductors. globalresearchonline.net |

| Furan Ring (5-position) | Nitro (-NO₂) | Enhanced electron-accepting character. | Electron-withdrawing groups are critical for creating n-type organic electronic materials. ijabbr.com |

| Phenylene Ring | Fluorine (-F) | Enhanced thermal stability, modified crystal packing. | Fluorination is a common strategy to improve the performance and stability of organic electronic materials. |

| Ester Linkage | Thioester (-C(O)S-) | Altered electronic properties and reactivity. | Thioesters can offer different bond stabilities and electronic characteristics compared to oxygen esters. |

| Overall Structure | Vinyl (-CH=CH₂) | Polymerizability. | Allows the molecule to act as a monomer for creating novel polymers with high thermal resistance. |

Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental efforts, thereby saving time and resources. nih.gov The application of advanced modeling techniques to 1,2-phenylene di(2-furoate) can offer deep insights into its behavior and potential applications before synthesis. rsc.org

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT is a robust method for investigating the electronic structure, geometry, and reactivity of molecules. acs.orgnih.gov For 1,2-phenylene di(2-furoate), DFT could be used to calculate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for predicting its potential as an organic semiconductor. globalresearchonline.net Furthermore, DFT can model vibrational spectra (IR and Raman) and NMR chemical shifts, aiding in the structural confirmation of newly synthesized derivatives. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of materials by modeling the interactions of many molecules over time. acs.orgmdpi.com These simulations would be invaluable for understanding how 1,2-phenylene di(2-furoate) molecules pack in a solid state and for predicting the mechanical and thermal properties of polymers derived from it. nih.gov For instance, MD could simulate the adsorption of these molecules on surfaces or their diffusion in a polymer matrix. acs.org

Reaction Pathway Modeling: Quantum chemical calculations can be employed to map out the potential energy surfaces of synthetic reactions. fiveable.meacs.org This allows for the determination of activation energies and the identification of transition states, providing a mechanistic understanding of the synthesis of 1,2-phenylene di(2-furoate) and helping to optimize reaction conditions for higher yields and fewer byproducts. hpc.co.jprsc.org

Table 3: Comparison of Computational Modeling Techniques for Future Research

| Technique | Primary Application | Predicted Properties for 1,2-phenylene di(2-furoate) | Significance |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and reactivity. acs.org | HOMO/LUMO energies, bond energies, spectroscopic signatures (IR, NMR), reaction mechanisms. globalresearchonline.netresearchgate.net | Guides the design of derivatives with specific electronic properties for applications like organic electronics. nih.gov |

| Molecular Dynamics (MD) | Bulk properties and molecular interactions. mdpi.com | Crystal packing, glass transition temperature, mechanical moduli, diffusion coefficients. acs.org | Predicts material properties for polymers or molecular crystals, aiding in material design. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Large systems requiring quantum accuracy in a specific region. | Enzyme-substrate interactions during biocatalysis, behavior at interfaces. | Optimizes biocatalytic synthesis and understands interactions in complex material systems. |

| Reaction Path Analysis | Mechanism and kinetics of chemical reactions. fiveable.meacs.org | Transition state energies, activation barriers, reaction kinetics. hpc.co.jp | Helps to optimize synthetic routes for higher efficiency and selectivity. rsc.org |

Integration into Multifunctional Material Systems

The rigid, aromatic nature of both the phenylene and furan components suggests that 1,2-phenylene di(2-furoate) could serve as a valuable building block for high-performance, multifunctional materials. mdpi.com Research should focus on incorporating this molecule into larger systems to create materials with novel synergistic properties.

Potential areas for exploration are:

High-Performance Polymers: As a monomer, 1,2-phenylene di(2-furoate) could be used to synthesize polyesters with high thermal stability and mechanical strength. The ortho-linkage on the phenylene ring may lead to polymers with unique chain conformations and properties compared to their para- or meta-linked counterparts. These polymers could find applications in aerospace or as advanced engineering plastics.

Organic Electronics: The conjugated system within 1,2-phenylene di(2-furoate) makes it a candidate for use in organic electronic devices. It could be investigated as a component in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs), either as part of a polymer backbone or as a small molecule in a thin-film device.

Functional Additives: The molecule could also be used as a functional additive. For example, its UV-absorbing properties, typical of aromatic esters, could make it a useful UV stabilizer in other plastics. Its rigid structure might also serve to increase the glass transition temperature and stiffness of commodity polymers when blended.

High-Throughput Screening for Material Discovery

To accelerate the discovery of new materials based on 1,2-phenylene di(2-furoate), high-throughput screening (HTS) methodologies are indispensable. wikipedia.orgchemcopilot.com HTS combines automated synthesis, rapid characterization, and data analysis to test large libraries of compounds quickly and efficiently. numberanalytics.comnumberanalytics.com

A forward-looking research strategy would involve:

Combinatorial Synthesis: An automated synthesis platform could be developed to generate a library of derivatives of 1,2-phenylene di(2-furoate). illinois.edunih.gov This library would systematically vary the substituents on both the furan and phenylene rings, creating a wide chemical space to explore. illinois.edu

Rapid Property Screening: The synthesized library would then be subjected to rapid screening for target properties. For example, properties relevant to organic electronics (e.g., fluorescence, conductivity) could be measured using automated spectroscopic and electrical probes. Thermal properties could be assessed using techniques like differential scanning calorimetry on small samples.

Data-Driven Discovery: The large datasets generated from HTS would be analyzed using machine learning algorithms to identify structure-property relationships. youtube.com This data-driven approach can accelerate the identification of "hit" compounds with desirable properties and guide the design of the next generation of materials, creating a closed-loop discovery cycle. youtube.comrsc.org This process significantly reduces the time and cost associated with traditional trial-and-error research. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-phenylene di(2-furoate) with high purity?

- Methodological Answer : The synthesis typically involves esterification of 1,2-phenylene diamine derivatives with 2-furoyl chloride under anhydrous conditions. Key parameters include:

- Reaction Solvent : Use dry dichloromethane or tetrahydrofuran to minimize hydrolysis .

- Catalyst : Triethylamine (1.5–2.0 equivalents) to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity. Monitor via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).

Q. What key structural characterization techniques confirm the ester linkage in 1,2-phenylene di(2-furoate)?

- Methodological Answer :

Q. How does steric hindrance from 2-furoate groups influence nucleophilic substitution reactions?

- Methodological Answer : The bulky 2-furoate groups reduce reactivity in SN2 reactions by ~40% compared to unsubstituted 1,2-phenylene diesters. Mitigation strategies include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Temperature : Reactions at 60–80°C improve kinetics without decomposition .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) in 1,2-phenylene di(2-furoate) derivatives be resolved?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution versus solid-state rigidity. Strategies include:

- VT-NMR : Variable-temperature NMR (e.g., -40°C to 80°C) to detect restricted rotation .

- DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformers .

- Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves subtle structural distortions .

Q. What strategies mitigate thermal degradation during polymerization of 1,2-phenylene di(2-furoate)-based monomers?

- Methodological Answer : Degradation above 200°C (TGA data) is linked to ester bond cleavage. Solutions include:

- Co-Polymerization : Incorporate 1,4-phenylene comonomers to stabilize the backbone .

- Additives : 0.1–0.5 wt% triphenylphosphine scavenges free radicals, extending thermal stability by 30–50°C .

- Kinetic Control : Step-growth polymerization at 120–140°C under N₂ minimizes side reactions .

Q. How can computational modeling predict the supramolecular assembly of 1,2-phenylene di(2-furoate) derivatives?

- Methodological Answer :

- Force Fields : Use GAFF2 or OPLS-AA to model π-π stacking and hydrogen bonding .

- MD Simulations : 100-ns trajectories in explicit solvent (e.g., chloroform) identify aggregation pathways .

- Crystal Packing Prediction : Morse potential-based algorithms (e.g., USPEX) predict 2D sheet formations, validated via SAXS .

Data Contradiction Analysis

Q. Why do DSC studies show varying glass transition temperatures (Tg) for 1,2-phenylene di(2-furoate) polymers?

- Methodological Answer : Reported Tg values (120–150°C) depend on:

- Molecular Weight : Higher Mn (>50 kDa) increases Tg by 15–20°C due to chain entanglement .

- End Groups : Acetyl-terminated chains reduce Tg by 10°C vs. hydroxyl-terminated .

- Heating Rate : Standardize at 10°C/min to minimize kinetic artifacts .

Safety and Handling

Q. What laboratory safety protocols are critical for handling 1,2-phenylene di(2-furoate)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.